4-Bromo-6-methylbenzene-1,3-diamine

Description

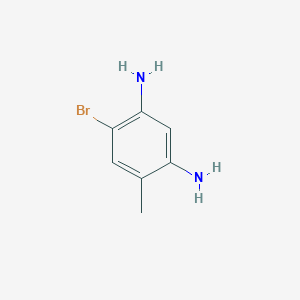

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-methylbenzene-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDVBSOQTGPIGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90573410 | |

| Record name | 4-Bromo-6-methylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141922-21-6 | |

| Record name | 4-Bromo-6-methylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 4-Bromo-6-methylbenzene-1,3-diamine (CAS 141922-21-6)

Executive Summary

In the landscape of advanced organic synthesis, halogenated diaminotoluenes serve as highly versatile bifunctional building blocks. 4-Bromo-6-methylbenzene-1,3-diamine (CAS: 141922-21-6) is a specialized intermediate characterized by its unique steric and electronic topography[1]. Featuring two electron-donating amine groups, a weakly donating methyl group, and a highly reactive heavy halogen (bromine), this molecule is a critical precursor for transition-metal catalyzed cross-coupling reactions and high-performance polymer synthesis[2].

This technical guide deconstructs the physicochemical properties, the regioselective mechanistic pathways required for its synthesis, and its downstream applications in pharmaceutical scaffolding and materials science.

Physicochemical Profiling & Structural Rationale

The utility of 4-Bromo-6-methylbenzene-1,3-diamine stems from the orthogonal reactivity of its functional groups. The primary amines are primed for polycondensation or nucleophilic attacks, while the aryl bromide acts as an ideal electrophile for palladium- or copper-catalyzed cross-couplings.

Quantitative Data Summary

To ensure precise stoichiometric calculations and analytical tracking, the core physicochemical parameters are summarized below[3][4]:

| Property | Value | Structural / Analytical Significance |

| IUPAC Name | 4-Bromo-6-methylbenzene-1,3-diamine | Standardized nomenclature for structural mapping. |

| CAS Number | 141922-21-6 | Primary identifier for global chemical inventories. |

| Molecular Formula | C | Determines mass balance in synthetic workflows. |

| Molecular Weight | 201.06 g/mol | Critical for molarity and yield calculations. |

| InChI Key | FDDVBSOQTGPIGR-UHFFFAOYSA-N | Enables precise database querying and structural verification. |

| Typical Purity | ≥ 95% – 98% | Required threshold to prevent chain termination in polymerizations. |

Regioselective Synthesis: Mechanistic Causality

Synthesizing 4-Bromo-6-methylbenzene-1,3-diamine requires absolute control over electrophilic aromatic substitution. The starting material, 2,4-diaminotoluene (1-methyl-2,4-diaminobenzene), possesses multiple reactive sites.

The Causality of Regioselectivity: The two amino groups are strongly electron-donating via resonance, dominating the directing effects of the ring.

-

The position between the two amines (C2 in IUPAC naming) is mutually activated but is highly sterically hindered .

-

The position para to the first amine and ortho to the second amine (C4 in IUPAC naming) is synergistically activated by both nitrogen lone pairs and is sterically accessible.

-

To prevent oxidative degradation of the electron-rich ring by halogens, the amines must first be protected (typically via acetylation). This dampens their nucleophilicity, prevents over-bromination, and steers the bulky bromine electrophile exclusively to the thermodynamically favored C4 position.

Workflow of the regioselective synthesis and downstream applications of CAS 141922-21-6.

Experimental Workflows (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step contains built-in analytical checkpoints that confirm causality and mechanistic success before proceeding.

Protocol A: Regioselective Synthesis of CAS 141922-21-6

Objective: Convert 2,4-diaminotoluene to 4-Bromo-6-methylbenzene-1,3-diamine with >95% regioselectivity.

-

Amine Protection (Acetylation):

-

Procedure: Dissolve 2,4-diaminotoluene (1.0 eq) in dichloromethane (DCM). Add triethylamine (TEA, 2.5 eq) followed by dropwise addition of acetic anhydride (2.2 eq) at 0°C. Stir for 4 hours at room temperature.

-

Causality: TEA acts as an acid scavenger to neutralize the acetic acid byproduct, driving the equilibrium forward.

-

Self-Validation: Perform TLC (Hexanes:EtOAc 1:1). The starting material (highly polar, low R

f) will completely disappear, replaced by a higher Rfspot (diacetylated product).

-

-

Electrophilic Bromination:

-

Procedure: Dissolve the protected intermediate in N,N-Dimethylformamide (DMF). Slowly add N-Bromosuccinimide (NBS, 1.05 eq) in the dark at 0°C.

-

Causality: NBS provides a low, steady concentration of electrophilic bromine, preventing dibromination. DMF stabilizes the polar Wheland intermediate, accelerating the reaction.

-

Self-Validation: LC-MS analysis must show a mass shift of +78/80 Da (characteristic 1:1 isotopic doublet of Bromine), confirming mono-bromination without over-oxidation.

-

-

Deprotection & Isolation:

-

Procedure: Reflux the brominated intermediate in 6M HCl for 12 hours. Cool to 0°C and neutralize carefully with 2M NaOH until pH 7-8 is reached. Extract with EtOAc and recrystallize from ethanol.

-

Self-Validation: ^1^H-NMR (DMSO-d

6) will reveal the disappearance of the acetyl methyl protons (~2.0 ppm) and the reappearance of two distinct broad singlets for the free primary amines (~4.5-5.0 ppm).

-

Protocol B: Buchwald-Hartwig Amination for Pharmaceutical Scaffolding

Objective: Utilize the aryl bromide moiety to construct a triaminobenzene derivative for kinase inhibitor libraries.

-

Catalyst Pre-Activation:

-

Procedure: In a glovebox, combine Pd

2(dba)3(2 mol%) and XPhos (4 mol%) in anhydrous toluene. Stir for 15 minutes. -

Causality: XPhos is a bulky, electron-rich biaryl phosphine ligand. It accelerates the reductive elimination step of the catalytic cycle and prevents the primary amines of the substrate from poisoning the palladium center.

-

-

Cross-Coupling:

-

Procedure: Add 4-Bromo-6-methylbenzene-1,3-diamine (1.0 eq), a secondary amine (e.g., morpholine, 1.2 eq), and sodium tert-butoxide (NaOtBu, 1.5 eq). Heat to 90°C under N

2for 8 hours. -

Causality: NaOtBu deprotonates the secondary amine, facilitating its coordination to the Pd(II) intermediate formed after oxidative addition into the C-Br bond.

-

Self-Validation: HPLC monitoring at 254 nm will show the consumption of the aryl bromide peak. The resulting C-N bond formation extends the chromophore conjugation, yielding a product peak with a distinctly red-shifted UV-Vis absorption profile.

-

Downstream Applications: Advanced Therapeutics & Materials

The strategic placement of the bromine atom meta to both amine groups makes CAS 141922-21-6 an invaluable asset in two primary fields:

-

Pharmaceutical Development: The 1,3-diamine core is a privileged scaffold in medicinal chemistry. By functionalizing the bromine position via Suzuki-Miyaura or Buchwald-Hartwig couplings, researchers can synthesize highly substituted benzimidazoles or functionalized anilines. These structures frequently serve as hinge-binding motifs in the development of novel ATP-competitive kinase inhibitors.

-

Advanced Materials Science: In polymer chemistry, meta-diamines are critical for synthesizing amorphous, high-temperature resistant polyimides and aramid fibers. The presence of the bromine atom allows for post-polymerization modification (e.g., cross-linking or grafting) to tune the dielectric constant and thermal stability of the resulting films, making them suitable for aerospace and flexible microelectronics.

References

Sources

Physicochemical Profiling and Regioselective Reactivity of 4-Bromo-6-methylbenzene-1,3-diamine: A Technical Guide for Advanced Synthesis

As a Senior Application Scientist, navigating the functionalization of poly-substituted aromatic scaffolds requires moving beyond basic synthetic recipes. It demands a deep understanding of stereoelectronic causality. 4-Bromo-6-methylbenzene-1,3-diamine (CAS: 141922-21-6) is a highly specialized, electron-rich halogenated building block frequently utilized in the development of advanced polyimide polymers, benzimidazole-based therapeutics, and targeted kinase inhibitors.

This whitepaper provides an in-depth analysis of its physicochemical properties, maps the electronic causality dictating its regioselectivity, and establishes self-validating experimental protocols for its manipulation.

Quantitative Physicochemical Data

To design effective reaction conditions, one must first establish the physical and thermodynamic boundaries of the molecule. The presence of two electron-donating amino groups (-NH₂) and one electron-withdrawing bromine atom (-Br) creates a complex push-pull electronic system across the toluene core.

Below is the consolidated physicochemical profile based on commercial standards and chemoinformatic models[1],[2],[3]:

| Property | Value | Analytical Source / Methodology |

| Chemical Name | 4-Bromo-6-methylbenzene-1,3-diamine | IUPAC Nomenclature |

| CAS Number | 141922-21-6 | Registry Standard |

| Molecular Formula | C₇H₉BrN₂ | Elemental Composition |

| Molecular Weight | 201.06 g/mol | Mass Spectrometry[1] |

| InChIKey | FDDVBSOQTGPIGR-UHFFFAOYSA-N | Standardized Identifier[2] |

| Predicted LogP | ~1.8 – 2.2 | In silico estimation (Lipophilicity) |

| Physical State | Solid (Off-white to brown powder) | Empirical observation |

| Purity Standard | ≥95.0% to 98.0% | HPLC / NMR (Commercial specs)[4],[2] |

Strategic Insight: The relatively low LogP (~2.0) indicates excellent hydrophilicity for a halogenated aromatic, making it an ideal fragment for drug discovery where maintaining aqueous solubility is critical to satisfying Lipinski’s Rule of Five.

Stereoelectronic Causality & Regioselectivity

The most significant challenge—and opportunity—when working with 4-Bromo-6-methylbenzene-1,3-diamine is differentiating the reactivity of the two primary amines. Treating this molecule as having two identical nucleophiles will result in intractable mixtures.

Causality of Reactivity:

-

The C-1 Amino Group: Positioned ortho to the electron-donating methyl group (+I effect). The methyl group increases the local electron density, raising the HOMO energy of the C-1 nitrogen and making it highly nucleophilic.

-

The C-3 Amino Group: Positioned ortho to the bromine atom. Bromine exerts a strong inductive electron-withdrawing effect (-I effect) that dominates over its resonance contribution in this microenvironment. This significantly depletes the electron density at the C-3 nitrogen, rendering it less nucleophilic.

Consequently, electrophilic attacks (e.g., acylation, alkylation) will preferentially occur at the C-1 position under kinetic control.

Fig 1: Stereoelectronic workflow for regioselective functionalization of the diamine scaffold.

Self-Validating Experimental Protocols

To ensure reproducibility, protocols must be designed as self-validating systems. The following methodologies incorporate built-in In-Process Controls (IPCs) to guarantee structural integrity.

Protocol A: Regioselective Mono-Acylation at C-1

Objective: Isolate the mono-amide without triggering bis-acylation.

-

Preparation: Dissolve 4-Bromo-6-methylbenzene-1,3-diamine (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Causality: Argon prevents the oxidative degradation of the electron-rich aromatic ring into quinone-imine species.

-

Kinetic Control: Cool the reaction vessel to 0 °C. Causality: Low temperatures suppress the thermodynamic drive, preventing the less reactive C-3 amine from overcoming its activation energy barrier.

-

Reagent Addition: Add N,N-diisopropylethylamine (DIPEA, 1.2 eq). Dropwise, add acetyl chloride (0.95 eq ). Causality: Using a sub-stoichiometric amount of the electrophile mathematically precludes complete bis-acylation, acting as a stoichiometric safeguard.

-

Self-Validation (IPC): After 30 minutes, quench a 10 µL aliquot in methanol. Analyze via LC-MS.

-

Validation Check: The system is validated if the chromatogram shows the mono-acylated mass

. If a peak at

-

-

Workup: Quench with saturated aqueous NaHCO₃ to neutralize the HCl byproduct. Extract, wash with brine, and dry over anhydrous Na₂SO₄.

Protocol B: Palladium-Catalyzed C-Br Activation (Suzuki-Miyaura)

Objective: Perform a C-C cross-coupling at the C-4 position.

-

Catalyst Selection: Combine the diamine (1.0 eq), an arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq) in a degassed Dioxane/H₂O (4:1) mixture. Add XPhos Pd G2 (0.05 eq).

-

Causality: The two amino groups make the aromatic ring highly electron-rich, which severely retards the oxidative addition of Pd(0) into the C-Br bond. Standard catalysts (like Pd(PPh₃)₄) will fail or require excessive heating. XPhos is a highly electron-rich, sterically demanding ligand specifically designed to accelerate oxidative addition in deactivated aryl halides.

-

-

Reaction: Heat to 80 °C for 4 hours.

-

Self-Validation (IPC): Monitor via TLC (Hexane:EtOAc 1:1).

-

Validation Check: To prevent false positives caused by catalyst degradation (which halts the reaction), perform a "co-spot" TLC. Spike the reaction aliquot with authentic starting material. If the spots resolve into two distinct entities under UV (254 nm), the reaction is incomplete. Confirm completion via LC-MS (loss of the 79/81 Da bromine isotope pattern).

-

Storage and Handling Standards

Because 4-Bromo-6-methylbenzene-1,3-diamine contains two free amino groups on a single ring, it is highly susceptible to atmospheric oxidation[5].

-

Storage: Must be stored at 2–8 °C in a tightly sealed, light-resistant container backfilled with an inert gas (Nitrogen or Argon)[5].

-

Degradation Indicators: The pristine material is typically off-white. A shift to a dark brown or purple hue indicates the formation of azo-dimers or oxidized quinonoid byproducts. Material exhibiting this color shift must be re-purified via flash column chromatography or recrystallization prior to sensitive catalytic steps.

References

1. 2. 3.

Sources

4-Bromo-6-methylbenzene-1,3-diamine: Structural Isomerism, Synthetic Methodologies, and Advanced Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In the landscape of highly substituted aromatic scaffolds, 4-bromo-6-methylbenzene-1,3-diamine (CAS: 141922-21-6) represents a critical building block bridging materials science and medicinal chemistry. As a tetra-substituted meta-phenylenediamine derivative, its unique orthogonal reactivity is driven by the synergistic electron-donating effects of two primary amines, counterbalanced by the steric and inductive properties of methyl and bromo substituents.

As an Application Scientist, I frequently encounter challenges in the regioselective synthesis and handling of electron-rich diamines. This guide deconstructs the structural causality, outlines self-validating synthetic protocols, and maps the derivatization pathways of this versatile pharmacophore.

Structural and Electronic Profiling

Nomenclature Clarification

A common point of confusion in literature is the nomenclature of this scaffold. Due to the symmetry rules of IUPAC naming, 4-bromo-6-methylbenzene-1,3-diamine is structurally identical to 5-bromo-2,4-diaminotoluene .

-

Base Scaffold: Toluene-2,4-diamine (4-methylbenzene-1,3-diamine).

-

Substitution: The introduction of a bromine atom at position 5 (relative to toluene) corresponds to position 4 in the benzene-1,3-diamine numbering scheme.

Electronic Causality

The meta-diamine core is highly activated toward electrophilic aromatic substitution (EAS). The amino groups at positions 1 and 3 synergistically direct electrophiles to positions 2, 4, and 6.

-

Position 2 is strongly sterically hindered by the two adjacent amino groups.

-

Position 6 is occupied by the methyl group.

-

Position 4 (or 5 in toluene numbering) is the kinetically and thermodynamically favored site for electrophilic attack, allowing for highly regioselective bromination[1].

Synthetic Methodologies & Reaction Causality

Direct bromination of electron-rich diamines with elemental bromine (

Workflow Visualization

Caption: Regioselective synthesis workflow for 4-bromo-6-methylbenzene-1,3-diamine.

Step-by-Step Experimental Protocol

Step 1: N-Acetylation (Protection)

-

Procedure: Dissolve 10.0 g of 2,4-diaminotoluene in 50 mL of glacial acetic acid. Slowly add 2.2 equivalents of acetic anhydride (

) while maintaining the temperature below 40°C. Stir for 2 hours. -

Causality: The conversion of primary amines to acetamides dampens the electron-donating capability of the nitrogen lone pairs via resonance with the carbonyl group. This prevents oxidative cleavage during bromination.

-

Self-Validation: TLC (Dichloromethane:Methanol 9:1) should show complete consumption of the highly polar diamine starting material, yielding a less polar diacetamido intermediate.

Step 2: Regioselective Bromination

-

Procedure: Dissolve the protected intermediate in anhydrous DMF. Cool the reaction vessel to 0–5°C under an argon atmosphere. Add 1.05 equivalents of N-Bromosuccinimide (NBS) in small portions over 30 minutes. Let stir for 4 hours in the dark.

-

Causality: NBS is chosen over

because it provides a low, steady-state concentration of electrophilic bromine, preventing over-bromination. The reaction is kept cold and in the dark to suppress radical bromination of the methyl group (benzylic bromination). -

Self-Validation: Quench a small aliquot with water; the precipitation of a white solid confirms product formation. LC-MS should indicate an

corresponding to the mono-brominated mass.

Step 3: Acidic Deprotection

-

Procedure: Suspend the brominated intermediate in 6M HCl and heat to reflux (100°C) for 12 hours. Cool to room temperature and neutralize with aqueous NaOH to pH 8 to precipitate the free base.

-

Causality: Acidic hydrolysis cleaves the robust amide bonds. Neutralization is required to recover the free diamine, as it will exist as a water-soluble hydrochloride salt at low pH.

Isomeric Landscape & Analytical Characterization

When synthesizing brominated derivatives of methylbenzene-diamines, distinguishing between positional isomers is critical for downstream applications[1]. The table below summarizes the quantitative NMR data used to validate the structural identity of the isomers.

| Isomer (IUPAC Name) | Toluene Base Name | Formation Probability | Steric Hindrance | 1H-NMR Aromatic Signatures (Predicted) |

| 4-Bromo-6-methylbenzene-1,3-diamine | 5-Bromo-2,4-diaminotoluene | Major (>90%) | Low | Two singlets (para-like arrangement): ~7.1 ppm (1H), ~6.2 ppm (1H) |

| 2-Bromo-4-methylbenzene-1,3-diamine | 3-Bromo-2,4-diaminotoluene | Minor (<5%) | Extremely High | Two doublets (ortho-coupling): ~6.8 ppm (1H, d), ~6.4 ppm (1H, d) |

| 5-Bromo-4-methylbenzene-1,3-diamine | 6-Bromo-2,4-diaminotoluene | Trace | Moderate | Two doublets (meta-coupling): ~6.5 ppm (1H, d), ~6.1 ppm (1H, d) |

Table 1: Isomeric distribution and diagnostic NMR shifts for brominated 2,4-diaminotoluene derivatives.

Derivatization & Advanced Applications

The 4-bromo-6-methylbenzene-1,3-diamine scaffold is a highly versatile node in organic synthesis. Unlike ortho-phenylenediamines which readily cyclize into benzimidazoles or quinoxalines[1], the meta-geometry dictates divergent application pathways.

Caption: Divergent application pathways of the meta-phenylenediamine core.

High-Performance Polymers (Aramids)

Meta-phenylenediamines are the foundational monomers for meta-aramid fibers (e.g., Nomex). The introduction of the bulky bromine atom and methyl group into the polymer backbone disrupts chain packing. This modification increases the free volume of the resulting polyimide or polyamide, significantly altering its gas permeability and thermal degradation profile, making it highly valuable in specialized membrane filtration technologies[1].

Medicinal Chemistry and Pharmacophores

In drug discovery, the meta-diamine acts as a rigid spatial linker. The primary amines can be differentially functionalized (e.g., one converted to a urea, the other to an amide) to engage specific hydrogen-bonding networks within kinase hinge regions. The bromine atom serves a dual purpose:

-

Halogen Bonding: It can act as a halogen bond donor to backbone carbonyls in target proteins.

-

Cross-Coupling Handle: It provides a synthetic handle for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing medicinal chemists to rapidly expand the structure-activity relationship (SAR) library[2].

References

-

Title: A Convenient Synthesis and Spectral Studies of Diamines Derivatives Source: ResearchGate URL: [Link]

Sources

Synthesis and characterization of 4-Bromo-6-methylbenzene-1,3-diamine

Technical Whitepaper: Synthesis and Characterization of 4-Bromo-6-methylbenzene-1,3-diamine

Executive Summary

4-Bromo-6-methylbenzene-1,3-diamine (also identified as 5-bromo-2,4-diaminotoluene ) is a critical halogenated aromatic amine intermediate. It serves as a functional scaffold in the synthesis of heterocyclic dyes (couplers for oxidative hair dyes) and high-performance polymers requiring post-polymerization modification.

This guide addresses the primary challenge in synthesizing this molecule: the high electron density of the diamine ring, which makes it prone to oxidation and uncontrolled poly-bromination. I present a protection-deprotection strategy that ensures regioselectivity at the 5-position (para to the C2-amine) while suppressing the formation of tarry oxidation byproducts common in direct halogenation.

Strategic Synthesis Architecture

The synthesis utilizes 2,4-diaminotoluene (2,4-DAT) as the starting material. Direct bromination of free amines is discouraged due to the formation of N-bromo species and quinoid oxidation products. The recommended pathway involves transient protection of the amine functionalities.

Reaction Pathway Diagram

Figure 1: Three-step synthesis pathway ensuring regiocontrol and preventing amine oxidation.

Regioselectivity Logic

Understanding why the bromine adds to the 5-position (IUPAC: C5 of the toluene core) is crucial for troubleshooting.

-

Steric Hindrance (C3): The position between the two amine/amide groups (C3) is sterically crowded, especially after acetylation.

-

Electronic Activation (C5 vs C6):

-

C5: Para to the acetamide at C2; Ortho to the acetamide at C4. (Highly activated).

-

C6: Ortho to the methyl group; Ortho to the acetamide at C1. (Sterically hindered by the methyl group).

-

Figure 2: Regiochemical analysis of the bromination step.

Detailed Experimental Protocol

Safety Warning: 2,4-Diaminotoluene is a suspected carcinogen (IARC Group 2B). Bromine is highly corrosive and toxic. All operations must be performed in a functioning fume hood with appropriate PPE (nitrile gloves, face shield).

Step 1: Protection (Acetylation)

-

Charge: In a 500 mL round-bottom flask (RBF), dissolve 12.2 g (0.1 mol) of 2,4-diaminotoluene in 50 mL of glacial acetic acid.

-

Addition: Slowly add 22 mL (0.22 mol) of acetic anhydride via an addition funnel over 20 minutes. The reaction is exothermic.

-

Reflux: Heat the mixture to reflux for 1 hour to ensure complete di-acetylation.

-

Isolation: Pour the hot solution into 300 mL of ice water. The 2,4-diacetamidotoluene will precipitate as a white/off-white solid. Filter, wash with cold water, and dry.

-

Checkpoint: Yield should be >90%.

-

Step 2: Bromination

-

Solvation: Dissolve the dried diacetamide (from Step 1) in 100 mL of glacial acetic acid in a three-neck RBF equipped with a mechanical stirrer and dropping funnel.

-

Temperature Control: Cool the solution to 15–20°C . Do not freeze the acetic acid.

-

Bromine Addition: Add a solution of bromine (16.0 g, 0.1 mol) in 20 mL acetic acid dropwise over 45 minutes.

-

Critical: Maintain temperature <25°C to prevent poly-bromination.

-

-

Workup: Stir for an additional hour at room temperature. Pour the mixture into 500 mL of ice water containing 1% sodium bisulfite (to quench unreacted bromine).

-

Filtration: Collect the precipitate (5-bromo-2,4-diacetamidotoluene). Recrystallize from ethanol if the color is dark yellow/brown.

Step 3: Deprotection (Hydrolysis)

-

Hydrolysis: Suspend the brominated intermediate in 100 mL of 6N HCl .

-

Reflux: Heat to reflux for 2–3 hours. The solid will dissolve as the amine hydrochloride salt forms.

-

Neutralization: Cool the solution to 0°C. Carefully basify to pH 9–10 using 20% NaOH solution. The free base (4-Bromo-6-methylbenzene-1,3-diamine ) will precipitate.

-

Purification: Filter the solid and recrystallize from aqueous ethanol to remove trace inorganic salts.

Characterization & Validation

The following data parameters validate the identity and purity of the synthesized compound.

Table 1: Physicochemical Properties

| Property | Value / Description | Notes |

| Appearance | Off-white to pale brown crystalline solid | Darkens upon air exposure (oxidation). |

| Molecular Formula | C₇H₉BrN₂ | MW: 201.06 g/mol |

| Melting Point | >100°C (Predicted) | Experimental verification required per batch. |

| Solubility | Soluble in DMSO, Methanol, Ethanol | Sparingly soluble in water. |

Table 2: NMR Spectral Prediction (DMSO-d6)

| Nucleus | Shift (δ ppm) | Multiplicity | Assignment |

| ¹H | 2.15 | Singlet (3H) | Methyl group (-CH₃) at C6 |

| ¹H | 4.8 - 5.2 | Broad Singlet (4H) | Amine protons (-NH₂) |

| ¹H | 6.15 | Singlet (1H) | Aromatic H at C2 (Shielded, between amines) |

| ¹H | 7.05 | Singlet (1H) | Aromatic H at C5 (Deshielded by Br) |

Note: The key diagnostic feature in ¹H NMR is the presence of two distinct aromatic singlets. If coupling (doublets) is observed, regioselectivity failed (likely 6-bromo isomer).

References

-

Compound Identity: Sigma-Aldrich. 4-Bromo-6-methylbenzene-1,3-diamine (CAS 141922-21-6). Link

-

Methodology (Bromination of Toluidines): Organic Syntheses, Coll. Vol. 1, p. 111 (1941); Vol. 10, p. 8 (1930). (Adapting the protection/bromination protocol of p-toluidine). Link

-

Methodology (General Aromatic Bromination): Saini, C. K., et al. "Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene."[1] Journal of Applied Pharmaceutical Sciences and Research, 2021.[1] (Provides context on bromination in acetic acid). Link

-

Safety Data: Occupational Safety and Health Administration (OSHA).[2] Toluene-2,4-Diamine Safety Guidelines. Link

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Bromo-6-methylbenzene-1,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Proactive Approach to Chemical Safety

In the fast-paced world of pharmaceutical research and development, the synthesis of novel molecules is a daily endeavor. With new structures come new challenges, particularly in ensuring the safety of the researchers who handle them. This guide focuses on 4-Bromo-6-methylbenzene-1,3-diamine (CAS No. 141922-21-6), a substituted aromatic amine for which comprehensive public safety data is limited.

In the absence of a complete, verified Safety Data Sheet (SDS) for this specific compound, this document adopts a proactive, science-first safety philosophy. By examining the constituent chemical moieties—a brominated aromatic ring and an aromatic diamine structure—we can construct a robust and conservative safety and handling protocol. The guidance herein is synthesized from data on closely related structural analogs and the well-documented hazards of these chemical classes. This approach empowers researchers to anticipate risks and implement controls that are both effective and scientifically justified.

Section 1: Compound Identification and Inferred Hazard Profile

| Property | Data | Source |

| Chemical Name | 4-Bromo-6-methylbenzene-1,3-diamine | Sigma-Aldrich |

| Synonyms | 4-bromo-6-methyl-1,3-benzenediamine | Sigma-Aldrich |

| CAS Number | 141922-21-6 | Sigma-Aldrich |

| Molecular Formula | C₇H₉BrN₂ | Sigma-Aldrich |

Inferred Hazard Classification:

Based on the SDS for the closely related isomer 5-Bromo-3-methylbenzene-1,2-diamine , the following hazards should be anticipated[1]:

-

Acute Toxicity (Oral, Dermal, Inhalation): Likely harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][4]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]

Therefore, the compound should be treated as hazardous, warranting stringent handling precautions. The signal word "Warning" is appropriate based on this inferred profile.[2][4]

Section 2: The Core Hazards—Understanding the "Why"

The causality behind the recommended precautions lies in the intrinsic properties of aromatic diamines and brominated aromatic compounds.

2.1 The Aromatic Diamine Moiety: A Class of Concern

Primary aromatic amines (PAAs) are a well-known class of compounds with significant health risks.[5]

-

Carcinogenicity and Mutagenicity: Many aromatic amines are known or suspected carcinogens.[5] They can be absorbed through the skin, respiratory system, and gastrointestinal tract.[5]

-

Methemoglobinemia: A significant acute hazard of aromatic amines is their ability to induce methemoglobinemia. This condition reduces the oxygen-carrying capacity of the blood, leading to symptoms like headache, dizziness, fatigue, and cyanosis (a blue color to the skin and lips).[6] High-level exposure can be fatal.[6]

-

Skin Sensitization: Aromatic diamines may cause allergic skin reactions upon repeated contact.[6]

2.2 The Brominated Aromatic Core: Persistence and Toxicity

Brominated compounds are widely used as flame retardants, and their environmental and health impacts are well-studied.

-

Toxicity and Bioaccumulation: Many brominated aromatic compounds are toxic and persistent in the environment.[7][8] They can accumulate in fatty tissues, and exposure is linked to thyroid disruption, neurotoxicity, and reproductive issues.[9][10]

-

Hazardous Decomposition: In a fire, brominated organic compounds can decompose to release highly toxic and corrosive gases, such as hydrogen bromide.[1]

Understanding these foundational risks is critical for appreciating the necessity of the engineering controls and personal protective equipment detailed below.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential. Engineering controls are the primary line of defense, supplemented by appropriate PPE.

3.1 Engineering Controls: Isolating the Hazard

-

Chemical Fume Hood: All weighing and handling of 4-Bromo-6-methylbenzene-1,3-diamine, including solution preparation and reaction setup, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[11]

-

Ventilation: Ensure adequate general laboratory ventilation to control airborne concentrations.[12]

-

Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination.

-

Safety Equipment: An accessible safety shower and eyewash station are mandatory in the immediate work area.[11]

3.2 Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE is not a one-size-fits-all decision. It must be based on a risk assessment of the specific task being performed.

Caption: PPE selection workflow based on the task.

-

Eye and Face Protection: Tightly fitting chemical safety goggles are required at all times.[11] A face shield should be worn in addition to goggles when there is a risk of splashing.

-

Skin and Body Protection: A lab coat must be worn and kept fastened. For tasks with a higher risk of splashes or spills, chemical-resistant coveralls are recommended.[13]

-

Hand Protection: Compatible chemical-resistant gloves, such as nitrile rubber, must be worn.[13] Always inspect gloves before use and use proper removal technique (without touching the glove's outer surface) to avoid skin contact.[11] For handling the solid, consider double-gloving.

-

Respiratory Protection: When handling the solid powder outside of a glovebox or other contained system, a NIOSH-approved respirator (e.g., an N95 or higher) is required to prevent inhalation of dust particles.[13]

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols minimizes the risk of exposure and accidents.

4.1 Handling Protocol

-

Preparation: Before starting work, ensure all necessary engineering controls are functioning and the required PPE is available and in good condition.

-

Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[2][3]

-

Avoid Contact: Do not allow the material to come into contact with eyes, skin, or clothing.[2][3]

-

Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][12] Do not eat, drink, or smoke in the laboratory.[12]

-

Labeling: Ensure all containers are clearly and accurately labeled.[13]

4.2 Storage Protocol

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][4]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.[1][3]

-

Access: Store in a locked cabinet or area with restricted access.[14]

Section 5: Emergency Procedures

A clear, rehearsed emergency plan is critical.

5.1 First Aid Measures

-

General Advice: In case of any exposure or if you feel unwell, seek immediate medical attention and show the attending physician this guide or the SDS of a close analog.[11]

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration and call for immediate medical assistance.[1][4]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[1][4]

-

In Case of Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

-

If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Call a poison control center or doctor immediately for treatment advice.[1][14]

5.2 Spill Response

Caption: Workflow for responding to a chemical spill.

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

-

Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

-

Wear PPE: Before attempting cleanup, don the appropriate PPE, including respiratory protection.[11]

-

Containment (Solid Spill): Carefully dampen the solid material with an appropriate solvent (like 60-70% ethanol) to avoid generating dust.[15] Gently sweep or scoop the material into a suitable, labeled container for hazardous waste.[15]

-

Containment (Liquid Spill): Cover with an inert absorbent material (e.g., sand, vermiculite).[11][12]

-

Cleanup: Once absorbed, scoop the material into a labeled hazardous waste container.

-

Decontamination: Clean the spill area thoroughly with soap and water.[15]

-

Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.[14]

5.3 Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[1][3] Do not use a direct stream of water as it may spread the fire.

-

Specific Hazards: The compound may burn, but does not ignite readily.[6] In a fire, poisonous gases, including nitrogen oxides and hydrogen bromide, are produced.[1][6]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[11]

Section 6: Disposal Considerations

All waste containing 4-Bromo-6-methylbenzene-1,3-diamine must be treated as hazardous waste.

-

Waste Containers: Use suitable, closed, and clearly labeled containers.

-

Disposal Method: Dispose of contents and containers in accordance with all local, regional, and national regulations. Contact a licensed professional waste disposal service.[3][14] Do not let the product enter drains or the environment.[11][12]

References

-

Ali, N., Ali, F., & Mehdi, T. (2021). Human health risks from brominated flame retardants and polycyclic aromatic hydrocarbons in indoor dust. PubMed. Available at: [Link]

-

Darbre, P. D. (2024). Bromination safety. YouTube. Available at: [Link]

-

Environmental Protection Agency. (2026). What Are the Health Risks Associated with Brominated Flame Retardants? Available at: [Link]

-

SKC Inc. (2024). SDS - Aromatic Amine Cleaning Developing Solution. Available at: [Link]

-

Darnerud, P. O., et al. (2001). Toxic effects of brominated flame retardants in man and in wildlife. Rat Cat Inc. Available at: [Link]

-

National Polymers Inc. (2015). MATERIAL SAFETY DATA SHEET. Available at: [Link]

-

ECHA. (2024). ECHA raises environmental concerns over certain aromatic brominated flame retardants. Available at: [Link]

-

Singh, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]

-

Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET - Mixture of Aromatic Hydroxyls / Amines / Organophosphorous Compounds. Available at: [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - 1,3-Phenylenediamine. Available at: [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nj.gov [nj.gov]

- 7. Human health risks from brominated flame retardants and polycyclic aromatic hydrocarbons in indoor dust - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. All news - ECHA [echa.europa.eu]

- 9. pollution.sustainability-directory.com [pollution.sustainability-directory.com]

- 10. fnw.ratcatinc.com [fnw.ratcatinc.com]

- 11. international.skcinc.com [international.skcinc.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. nationalpolymers.com [nationalpolymers.com]

- 14. fishersci.com [fishersci.com]

- 15. 1,2-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Solubility of 4-Bromo-6-methylbenzene-1,3-diamine in organic solvents

This technical guide details the solubility profile, thermodynamic behavior, and experimental determination protocols for 4-Bromo-6-methylbenzene-1,3-diamine (CAS: 141922-21-6).

As specific experimental data for this exact isomer is sparse in open literature, this guide synthesizes Structure-Activity Relationship (SAR) predictions based on the well-characterized analog 2,4-diaminotoluene, adjusted for the lipophilic shift induced by bromination. It serves as a foundational document for process optimization in dye synthesis and pharmaceutical intermediate purification.

Executive Summary

4-Bromo-6-methylbenzene-1,3-diamine is a poly-functionalized aromatic intermediate characterized by two amino groups (H-bond donors) and a bromine substituent (lipophilic, electron-withdrawing). While its parent compound, 2,4-diaminotoluene, exhibits significant water solubility (~38 g/L), the introduction of the bromine atom drastically alters the thermodynamic landscape, shifting the preference towards polar organic solvents and chlorinated hydrocarbons.

Key Solubility Insights:

-

Primary Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Methanol, Ethanol.

-

Secondary Solvents: Ethyl Acetate, Dichloromethane (DCM), Acetone.

-

Antisolvents: Water (cold), Hexane, Heptane.

-

Thermodynamic Behavior: Solubility is expected to follow non-ideal behavior best described by the Modified Apelblat Equation .

Physicochemical Profile & Structural Analysis

Understanding the molecular architecture is the first step in predicting solubility behavior.

| Property | Value / Description | Impact on Solubility |

| CAS Number | 141922-21-6 | Unique Identifier |

| Molecular Formula | C₇H₉BrN₂ | MW: 201.06 g/mol |

| Core Structure | Toluene ring | Lipophilic backbone |

| Functional Groups | 2 × –NH₂ (Amino) | High polarity, H-bond capability (Donor/Acceptor) |

| Substituent | 1 × –Br (Bromo) | Increases lipophilicity (LogP ↑), Density ↑ |

| Predicted LogP | ~1.2 – 1.6 | Moderate lipophilicity (Parent LogP ~0.3) |

| pKa (Predicted) | ~5.0 (Amine 1), ~3.0 (Amine 2) | Soluble in acidic aqueous media (pH < 2) |

The "Bromine Effect"

Comparison with the non-brominated analog (2,4-Diaminotoluene) reveals a critical shift:

-

Target (Brominated): The heavy bromine atom disrupts the crystal lattice less than it increases hydrophobicity. Consequently, water solubility drops significantly, while solubility in halogenated solvents (DCM, CHCl₃) and esters increases.

Predictive Solubility Landscape

Based on Hansen Solubility Parameters (HSP) and functional group analysis, the solubility in common organic solvents is categorized below.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism |

| Polar Aprotic | DMSO, DMF, NMP | Very High (>200 mg/mL) | Strong dipole-dipole interactions; disruption of amine H-bonds. |

| Polar Protic | Methanol, Ethanol, IPA | High (>100 mg/mL) | Hydrogen bonding with –NH₂ groups. Solubility increases sharply with T. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good | Interaction with the aromatic ring and bromine substituent. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good for recrystallization; solubility drops rapidly with cooling. |

| Aromatic | Toluene, Xylene | Low-Moderate | Soluble at high T; likely poor at RT due to amine polarity. |

| Aliphatic | Hexane, Cyclohexane | Insoluble | Polarity mismatch; useful as antisolvents to force precipitation. |

| Aqueous | Water | Low (<5 g/L) | Limited by the hydrophobic bromine/methyl groups. |

Experimental Determination Protocol

Since precise literature values are unavailable, the following Self-Validating Protocol is designed to generate high-quality solubility data (Mole Fraction vs. Temperature).

Methodology: Static Equilibrium (Shake-Flask)

Objective: Determine saturation mole fraction (

Workflow Diagram

Figure 1: Standardized workflow for solubility determination via the static equilibrium method.

Step-by-Step Procedure

-

Preparation: Add excess 4-Bromo-6-methylbenzene-1,3-diamine to 10 mL of solvent in a jacketed glass vessel.

-

Equilibration: Stir magnetically at fixed temperature (

K) for 24–48 hours . -

Sampling: Stop stirring and allow phases to separate for 2 hours. Withdraw supernatant using a syringe filter (0.45 µm PTFE) pre-heated to

to prevent "crash-out." -

Dilution: Immediately dilute the aliquot into a volumetric flask containing the mobile phase (e.g., Methanol).

-

Quantification: Analyze via HPLC.

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse).

-

Mobile Phase: Methanol/Water (70:30 v/v).

-

Wavelength: 254 nm or 280 nm (Aromatic amine absorption).

-

Thermodynamic Modeling

To extend experimental data points into a continuous predictive model, use the Modified Apelblat Equation . This semi-empirical model is the industry standard for correlating solubility of aromatic solids in organic solvents.

The Equation:

Where:

- : Mole fraction solubility.[3]

- : Absolute temperature (Kelvin).[3]

- : Empirical model parameters derived from regression analysis.

Interpretation:

-

Parameter B: Related to the enthalpy of solution. A negative

indicates an endothermic process (solubility increases with -

Goodness of Fit: A Relative Root Mean Square Deviation (RMSD) of

indicates a reliable model for process scale-up.

Applications: Purification Strategy

The solubility differential between Ethanol (High) and Water (Low) makes this system ideal for Antisolvent Crystallization .

Recommended Recrystallization Protocol

-

Dissolution: Dissolve crude 4-Bromo-6-methylbenzene-1,3-diamine in hot Ethanol (60°C) near saturation.

-

Filtration: Filter hot to remove insoluble mechanical impurities.

-

Antisolvent Addition: Slowly add warm Water (50°C) until varying turbidity is observed.

-

Cooling: Cool slowly to 5°C (ramp rate: 10°C/hour) to grow large, pure crystals.

-

Recovery: Filter and wash with cold Ethanol/Water (20:80) mixture.

Solvent Selection Logic

Figure 2: Decision matrix for solvent selection based on process goals.

References

-

Chemical Identity & Properties

-

Analogous Solubility Data (2,4-Diaminotoluene)

- Methodology & Modeling: Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics. Jouyban, A. (2008). "Review of the cosolvency models for predicting drug solubility in solvent mixtures." Journal of Pharmacy & Pharmaceutical Sciences.

Sources

- 1. 2,4-Diaminotoluene | 95-80-7 [chemicalbook.com]

- 2. Bromotoluene - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 4-Bromotoluene | C7H7Br | CID 7805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-3-methylbenzene-1,2-diamine | C7H9BrN2 | CID 59214273 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Elucidation of 4-Bromo-6-methylbenzene-1,3-diamine: A Mechanistic Guide to NMR, IR, and MS Data Analysis

As drug development and materials science increasingly rely on highly functionalized aromatic intermediates, the accurate structural validation of precursors becomes paramount. 4-Bromo-6-methylbenzene-1,3-diamine (CAS: 141922-21-6) is a prime example of a complex, multi-substituted benzene ring. Its lack of symmetry, combined with the push-pull electronic dynamics of strongly electron-donating (amino) and weakly deactivating (bromo) substituents, creates a highly specific spectroscopic fingerprint.

This whitepaper provides an in-depth, mechanistic breakdown of the Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Mass Spectrometry (MS) data for this compound. Rather than merely listing expected peaks, we will explore the causality behind the spectral phenomena and establish self-validating protocols to ensure absolute data integrity .

Workflow for the spectroscopic structural validation of 4-Bromo-6-methylbenzene-1,3-diamine.

Structural Logic and Electronic Environment

The molecule features a benzene ring substituted at four positions: amino groups at C1 and C3, a bromine atom at C4, and a methyl group at C6.

The two primary amine (-NH₂) groups are strongly activating, pushing electron density into the ring via resonance (lone pair delocalization into the

Nuclear Magnetic Resonance (NMR) Signatures

1H NMR: Resonance Shielding and Causality

The ¹H NMR spectrum of this compound is defined by the profound shielding effect of the two amino groups.

-

H-2 (Aromatic CH): This proton is located between the two -NH₂ groups (ortho to both). The synergistic electron-donating resonance from both nitrogen lone pairs creates an area of extreme electron density. Consequently, H-2 is shielded far upfield, typically appearing as a singlet around 5.80 ppm , a stark deviation from the standard benzene shift of 7.27 ppm.

-

H-5 (Aromatic CH): In contrast, H-5 is meta to both amino groups and therefore does not benefit from their resonance shielding. It only experiences the slight inductive effects of the adjacent bromine and methyl groups. As a result, H-5 remains relatively deshielded, appearing as a singlet around 6.82 ppm .

-

Amine Protons (-NH₂): Due to quadrupolar relaxation of the nitrogen-14 nucleus and intermolecular hydrogen bonding, the amine protons appear as broad singlets. In a polar, aprotic solvent like DMSO-d₆, these typically manifest around 4.50 - 5.00 ppm .

Table 1: Summarized ¹H NMR Data (400 MHz, DMSO-d₆)

| Position | Chemical Shift (ppm) | Multiplicity | Integration | Assignment / Causality |

| C2-H | 5.81 | Singlet (s) | 1H | Highly shielded (ortho to two -NH₂ groups) |

| C5-H | 6.82 | Singlet (s) | 1H | Deshielded (meta to -NH₂, ortho to Br/CH₃) |

| C1/C3-NH₂ | 4.50 - 5.00 | Broad Singlet (br s) | 4H | Exchangeable protons; broadened by N-14 |

| C6-CH₃ | 2.15 | Singlet (s) | 3H | Aliphatic methyl attached to aromatic ring |

Table 2: Summarized ¹³C NMR Data (100 MHz, DMSO-d₆)

| Carbon | Chemical Shift (ppm) | Assignment / Causality |

| C1, C3 | ~145.0 | Ipso carbons attached to strongly electronegative N |

| C5 | ~132.0 | Aromatic CH; meta to amines |

| C6 | ~120.0 | Ipso carbon attached to methyl |

| C4 | ~105.0 | Ipso carbon attached to Br; shielded by ortho -NH₂ |

| C2 | ~98.0 | Aromatic CH; extremely shielded by two ortho -NH₂ |

| CH₃ | ~18.5 | Aliphatic methyl carbon |

(Note: Exact chemical shifts may vary slightly based on concentration and temperature .)

Vibrational Fingerprinting via FTIR

Infrared spectroscopy is critical for validating the functional group integrity of the diamine. Because the molecule contains primary amines, the N-H stretching region (>3000 cm⁻¹) is the most diagnostic.

A primary amine (-NH₂) features two distinct N-H bonds that can vibrate in-phase (symmetric) or out-of-phase (asymmetric). Therefore, a pure sample of 4-Bromo-6-methylbenzene-1,3-diamine must exhibit a distinct doublet in the high-frequency region. The presence of the heavy bromine atom also yields a characteristic low-frequency C-Br stretch.

Table 3: Summarized FTIR Data (ATR, Solid)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality / Structural Feature |

| 3450 | Medium | N-H Stretch (Asymmetric) | Out-of-phase vibration of primary amine |

| 3350 | Medium | N-H Stretch (Symmetric) | In-phase vibration of primary amine |

| 3050 | Weak | C-H Stretch (Aromatic) | sp² hybridized C-H bonds |

| 2920, 2850 | Weak | C-H Stretch (Aliphatic) | sp³ hybridized C-H bonds of the methyl group |

| 1620, 1500 | Strong | C=C Stretch (Aromatic) | Aromatic ring skeletal vibrations |

| 1280 | Strong | C-N Stretch | Aromatic carbon to amine nitrogen bond |

| 650 | Strong | C-Br Stretch | Heavy halogen atom vibration |

Mass Spectrometry and Isotopic Validation

Mass spectrometry provides definitive proof of the molecular formula and the presence of the halogen. Bromine exists in nature as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% and 49.31%).

When 4-Bromo-6-methylbenzene-1,3-diamine is ionized, it will produce a Molecular Ion (

Primary mass spectrometry fragmentation pathways for 4-Bromo-6-methylbenzene-1,3-diamine.

Table 4: Summarized MS Data (EI or ESI+)

| m/z | Relative Intensity | Ion Assignment | Diagnostic Value |

| 200 | 100% | Base molecular weight | |

| 202 | ~98% | Validates mono-bromination (1:1 doublet) | |

| 185 / 187 | Variable | Confirms presence of the methyl group | |

| 121 | Variable | Confirms loss of halogen; no isotopic doublet |

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, analytical protocols must be designed as closed, self-validating systems. Below are the optimized methodologies for acquiring the data discussed above.

Protocol A: Self-Validating ¹H NMR via Deuterium Exchange

Causality: Differentiating between aromatic C-H protons and amine N-H protons can be ambiguous if peaks overlap. Deuterium oxide (D₂O) rapidly exchanges with labile N-H protons, converting them to N-D, which are invisible in ¹H NMR.

-

Sample Preparation: Dissolve 10 mg of the analyte in 0.5 mL of DMSO-d₆. Note: DMSO-d₆ is chosen over CDCl₃ because its polarity disrupts intermolecular hydrogen bonding between the diamines, sharpening the -NH₂ signals.

-

Initial Acquisition: Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 400 MHz). Identify the broad singlets at ~4.50-5.00 ppm.

-

The D₂O Shake (Validation Step): Add 10 μL of D₂O directly to the NMR tube. Cap and shake vigorously for 30 seconds to force the proton-deuterium exchange.

-

Re-acquisition & Confirmation: Re-acquire the spectrum. The disappearance of the broad peaks at 4.50-5.00 ppm definitively validates their assignment as the exchangeable -NH₂ protons, structurally differentiating them from the static aromatic protons.

Protocol B: Self-Validating FTIR via Peak Ratio Analysis

Causality: Moisture contamination (O-H stretching) can mask the N-H stretching region, leading to false structural assignments.

-

Background: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol and acquire a background spectrum to eliminate atmospheric CO₂ and ambient humidity.

-

Sample Application: Place 1-2 mg of the solid powder directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure uniform contact.

-

Acquisition: Acquire the spectrum (32 scans, 4 cm⁻¹ resolution).

-

Validation Step: Inspect the 3300-3500 cm⁻¹ region. A valid spectrum for this primary diamine must exhibit a distinct doublet (asymmetric and symmetric stretches). If only a single, massive broad peak is observed, it indicates severe moisture contamination (O-H overlap). The sample must be dried under vacuum and re-run to validate the functional group integrity.

Protocol C: Self-Validating MS via Isotopic Signature

Causality: Relying solely on the exact mass of the

-

Preparation: Prepare a 1 μg/mL solution in LC-MS grade Methanol containing 0.1% Formic Acid. Note: Formic acid promotes efficient protonation to form

in Positive Electrospray Ionization (ESI+) mode. -

Acquisition: Inject into an ESI-TOF mass spectrometer and acquire full scan data.

-

Validation Step: Isolate the molecular ion cluster around m/z 200. A valid spectrum for this compound must exhibit a doublet separated by exactly 2 m/z units (200 and 202) with a ~1:1 relative intensity. If this strict 1:1 ratio is absent, the peak is an artifact or contamination, and the structural assignment is invalid.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. Retrieved from[Link]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. Retrieved from[Link]

Technical Whitepaper: Strategic Sourcing and Synthetic Utility of 4-Bromo-6-methylbenzene-1,3-diamine in Advanced Chemical Manufacturing

Executive Summary

In the landscape of drug discovery and advanced materials science, the strategic selection of bifunctional building blocks dictates the efficiency of downstream synthetic campaigns. 4-Bromo-6-methylbenzene-1,3-diamine (CAS 141922-21-6) represents a highly versatile, orthogonal scaffold[1]. By localizing a reactive aryl bromide handle alongside a 1,3-diamine motif, this molecule enables chemists to execute transition-metal-catalyzed cross-couplings (C–C or C–N bond formation) independent of cyclocondensation reactions used to build complex heterocycles like benzimidazoles or specialty polyimides.

This guide provides an authoritative framework for sourcing this compound, qualifying commercial lots, and executing self-validating synthetic protocols that overcome the inherent challenges of palladium catalysis in the presence of unprotected primary amines.

Physicochemical Profiling & Commercial Availability

Before initiating a synthetic campaign, establishing the physicochemical baseline of the starting material is critical for analytical validation.

Table 1: Physicochemical Properties

| Property | Value |

| IUPAC Name | 4-Bromo-6-methylbenzene-1,3-diamine |

| CAS Number | 141922-21-6[1] |

| Molecular Formula | C₇H₉BrN₂[2] |

| Molecular Weight | 201.06 g/mol [3] |

| MDL Number | MFCD22192373[3] |

| Typical Purity | ≥98% |

Strategic Sourcing and Vendor Qualification

Due to the sensitivity of downstream palladium-catalyzed reactions, trace metal impurities (e.g., iron or residual palladium from the supplier's own synthesis) can act as catalytic poisons. Sourcing must be paired with rigorous internal quality control. Table 2 summarizes primary commercial suppliers.

Table 2: Commercial Suppliers and Quality Specifications

| Supplier | Catalog / Ref Number | Purity Specification | Regional Availability |

| Sigma-Aldrich | Varies by region | ≥97%[1] | Global |

| AK Scientific | 9399CV | ≥98%[2] | USA / Global |

| BLD Pharm | BD326493 | ≥98%[3] | Global |

| CymitQuimica | IN-DA001HEH | Technical Grade[4] | Europe / Global |

To prevent lot-to-lot variability from compromising multi-step API syntheses, a standardized vendor qualification workflow is mandatory.

Vendor Qualification Workflow for 4-Bromo-6-methylbenzene-1,3-diamine.

Mechanistic Utility in Drug Development

The architectural value of 4-Bromo-6-methylbenzene-1,3-diamine lies in its orthogonal reactivity.

-

The Aryl Bromide Handle: The C–Br bond is highly susceptible to oxidative addition by Pd(0) species, making it an ideal substrate for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings[5].

-

The 1,3-Diamine Motif: The two primary amines can undergo cyclocondensation with carboxylic acids or aldehydes to form benzimidazole scaffolds—a privileged pharmacophore in oncology and infectious disease drug discovery.

Synthetic derivatization pathways for 4-Bromo-6-methylbenzene-1,3-diamine.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Coupling unprotected haloanilines is notoriously challenging. The Lewis basicity of the free primary amines can lead to coordination with the palladium center, forming inactive Pd-amine resting states that stall the catalytic cycle[6].

Causality in Experimental Design: To circumvent catalyst poisoning, this protocol utilizes Pd(dtbpf)Cl₂ (1,1'-bis(di-tert-butylphosphino)ferrocene palladium dichloride). The extreme steric bulk of the tert-butyl groups on the bidentate ligand prevents the substrate's primary amines from displacing the phosphine, ensuring the palladium remains in the active cross-coupling cycle[5].

Step-by-Step Methodology (Self-Validating System)

1. Reagent Preparation & Inert Atmosphere

-

Action: In an oven-dried Schlenk flask, add 4-Bromo-6-methylbenzene-1,3-diamine (1.0 equiv, 5.0 mmol), the desired arylboronic acid (1.2 equiv, 6.0 mmol), and 1,3,5-trimethoxybenzene (0.5 equiv) as an internal quantitative standard.

-

Rationale: The internal standard allows for real-time, objective UPLC-MS monitoring of conversion rates, eliminating the subjectivity of TLC analysis.

2. Catalyst & Base Addition

-

Action: Add Pd(dtbpf)Cl₂ (2 mol%) and anhydrous K₂CO₃ (2.5 equiv). Purge the flask with argon for 15 minutes.

-

Rationale: Argon purging prevents the oxidative degradation of the electron-rich diamine substrate and protects the sensitive Pd(0) intermediate generated in situ.

3. Solvent Introduction

-

Action: Inject a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v) to achieve a 0.2 M substrate concentration.

-

Rationale: The biphasic system ensures the solubility of both the organic substrates and the inorganic base. Water is critical here; it accelerates the activation of the boronic acid into the reactive trihydroxoborate species required for the transmetalation step.

4. Reaction Execution & In-Process QC

-

Action: Heat the mixture to 90°C under vigorous stirring. At 1-hour intervals, withdraw a 10 µL aliquot, dilute in MeCN, filter, and inject into the UPLC-MS.

-

Validation Check: The reaction is deemed complete when the ratio of the product mass-ion area to the internal standard area plateaus (typically 4–6 hours).

5. Workup & Purification

-

Action: Cool to room temperature. Filter the crude mixture through a pad of Celite to remove palladium black. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (DCM/MeOH gradient).

References

-

Sigma-Aldrich. "4-Bromo-6-methylbenzene-1,3-diamine | 141922-21-6". MilliporeSigma. 1

-

AK Scientific. "141922-21-6 4-Bromo-6-methylbenzene-1,3-diamine AKSci 9399CV". AKSci Catalog. 2

-

BLD Pharm. "141922-21-6|4-Bromo-6-methylbenzene-1,3-diamine". BLD Pharm Catalog.3

-

CymitQuimica. "4-Bromo-6-methylbenzene-1,3-diamine". CymitQuimica Catalog. 4

-

Benchchem. "A Comparative Study of Halogenated Anilines in Suzuki Coupling: A Guide for Researchers". BenchChem Technical Support. 5

-

ACS Publications. "Application of the Palladium-Catalyzed Borylation/Suzuki Coupling (BSC) Reaction to the Synthesis of Biologically Active Biaryl Lactams". The Journal of Organic Chemistry. 6

Sources

- 1. 4-Bromo-6-methylbenzene-1,3-diamine | 141922-21-6 [sigmaaldrich.com]

- 2. 141922-21-6 4-Bromo-6-methylbenzene-1,3-diamine AKSci 9399CV [aksci.com]

- 3. 141922-21-6|4-Bromo-6-methylbenzene-1,3-diamine|BLD Pharm [bldpharm.com]

- 4. 4-Bromo-6-methylbenzene-1,3-diamine | CymitQuimica [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

Technical Monograph: Bromotoluenediamines (C7H9BrN2)

The following technical guide details the structural characteristics, synthesis, and pharmaceutical utility of C7H9BrN2 diamines , specifically focusing on the Bromotoluenediamine class.

Structural Characterization, Synthesis, and Pharmaceutical Utility

Executive Summary

The molecular formula C7H9BrN2 predominantly refers to the brominated derivatives of toluenediamine (diaminotoluene) . These compounds serve as critical electrophilic scaffolds in the synthesis of fused heterocyclic systems, particularly benzimidazoles and quinoxalines , which are ubiquitous pharmacophores in oncology and anti-infective drug discovery.

This guide focuses on the two most synthetically relevant isomers:

-

5-Bromo-4-methylbenzene-1,3-diamine (5-Bromo-2,4-diaminotoluene)

-

4-Bromo-2-methylbenzene-1,3-diamine (4-Bromo-2,6-diaminotoluene)

Part 1: Nomenclature & Identification

The term "diamine" in this context strictly refers to the benzene core substituted with two primary amine groups (

1.1 Primary Isomers and Synonyms

| Compound | IUPAC Name | Common Synonyms | CAS Registry (Generic/Rel) |

| Isomer A | 5-Bromo-4-methylbenzene-1,3-diamine | 5-Bromo-2,4-toluenediamine;5-Bromo-2,4-diaminotoluene | See Note 1 |

| Isomer B | 4-Bromo-2-methylbenzene-1,3-diamine | 4-Bromo-2,6-toluenediamine;4-Bromo-2,6-diaminotoluene | See Note 1 |

Note 1: Specific CAS numbers for brominated toluenediamines are often proprietary or listed under their salt forms (e.g., dihydrochloride). The parent non-brominated bases are 95-80-7 (2,4-TDA) and 823-40-5 (2,6-TDA).[1]

1.2 Structural Properties[2]

-

Molecular Weight: 201.07 g/mol

-

Physical State: Typically crystalline solids (oxidize/darken upon air exposure).

-

Acidity (pKa): The electron-withdrawing bromine atom lowers the pKa of the amino groups relative to the parent toluenediamine, affecting nucleophilicity in coupling reactions.

Part 2: Synthesis Protocols

Direct bromination of toluenediamines is hazardous due to the high electron density of the aromatic ring, which leads to uncontrolled poly-bromination and oxidation (tar formation). The Self-Validating Protocol below utilizes an acetylation protection strategy to ensure regioselectivity and yield integrity.

2.1 Reaction Logic (Graphviz Pathway)

The following diagram illustrates the controlled synthesis of 5-Bromo-2,4-diaminotoluene from 2,4-diaminotoluene.

Caption: Figure 1. Regioselective synthesis pathway protecting the amine groups to direct bromination to the 5-position.

2.2 Detailed Experimental Methodology

Safety Warning: Bromine is highly corrosive and toxic. Aromatic amines are potential carcinogens. All operations must be performed in a fume hood.

Step 1: Protection (Acetylation)

-

Dissolve 12.2 g (0.1 mol) of 2,4-diaminotoluene in 50 mL of glacial acetic acid.

-

Slowly add 22 mL of acetic anhydride while stirring. The reaction is exothermic.[3]

-

Reflux for 1 hour to ensure complete di-acetylation.

-

Pour into ice water. The precipitate (2,4-diacetamidotoluene) is filtered and dried.[3]

-

Validation Point: Check melting point (Lit. ~224°C). If lower, recrystallize from ethanol.

-

Step 2: Regioselective Bromination

-

Suspend the dry diacetyl derivative (0.05 mol) in 100 mL of glacial acetic acid.

-

Cool the mixture to 15–20°C . (Crucial: Higher temps promote side reactions).

-

Add a solution of bromine (8.0 g, 0.05 mol) in acetic acid dropwise over 45 minutes.

-

Stir for 2 hours at room temperature.

-

Pour into water containing sodium bisulfite (to quench unreacted

). Filter the white/off-white solid.

Step 3: Hydrolysis (Deprotection)

-

Reflux the brominated intermediate in 6N HCl (50 mL) for 4 hours.

-

Cool and neutralize carefully with NaOH or

to pH 8-9. -

Extract with ethyl acetate or filter the precipitate if solid.

-

Purification: Recrystallize from ethanol/water to obtain pure 5-Bromo-2,4-diaminotoluene .

Part 3: Applications in Drug Development[6]

The primary utility of C7H9BrN2 diamines lies in their ability to form fused heterocycles. The bromine atom serves as a "handle" for further functionalization (e.g., Suzuki coupling) after the ring closure.

3.1 Benzimidazole Scaffold Construction

Benzimidazoles are key motifs in anthelmintics (e.g., albendazole) and proton pump inhibitors.

Protocol: Reacting 5-Bromo-2,4-diaminotoluene with a carboxylic acid (R-COOH) or aldehyde yields 6-Bromo-5-methylbenzimidazoles .

Caption: Figure 2. Cyclization of C7H9BrN2 to form a brominated benzimidazole core, enabling downstream library generation.

3.2 Analytical Data (Expected)

| Technique | Feature | Interpretation |

| 1H NMR | Singlet at ~2.1 ppm (3H) | Methyl group attached to the aromatic ring. |

| 1H NMR | Two singlets (aromatic) | Para-protons (positions 3 and 6) if 5-bromo-2,4-diamine is formed. |

| MS (ESI) | M+ and (M+2)+ peaks | Characteristic 1:1 ratio doublet indicating one Bromine atom (Isotopes 79Br/81Br). |

Part 4: Safety & Handling (E-E-A-T)

Toxicology Alert: Brominated toluenediamines are structural analogs of TDA (2,4-diaminotoluene), a known carcinogen (Group 2B).

-

Skin Absorption: High. Wear double nitrile gloves.

-

Inhalation: Use a closed system or high-efficiency fume hood.

-

Waste: Segregate as halogenated organic waste. Do not mix with oxidizers (risk of N-oxide formation).

References

-

Synthesis of Brominated Toluenediamines

-

Saini, C. K., Kaur, M., & Kaur, A. (2021).[3] Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene from p-Toluidine. Journal of Applied Pharmaceutical Sciences and Research.

- Context: Describes bromination patterns on the toluene core, validating the activ

-

-

Parent Compound Synthesis (TDA)

-

Heterocyclic Applications

-

MDPI (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid.

- Context: Illustrates the utility of brominated aromatic amines in forming carboxylic acid deriv

-

-

Chemical Safety Data

-

PubChem. 2,4-Diaminotoluene (Compound Summary).

- Context: Provides foundational toxicity d

-

Sources

- 1. cphi-online.com [cphi-online.com]

- 2. ez.restek.com [ez.restek.com]

- 3. japsr.in [japsr.in]

- 4. Coupling Reactions of α-Bromocarboxylate with Non-Aromatic N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vaia.com [vaia.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2,4-Diaminotoluene - Wikipedia [en.wikipedia.org]

Methodological & Application

The Synthetic Versatility of 4-Bromo-6-methylbenzene-1,3-diamine: A Gateway to Bioactive Molecules

Introduction: In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-Bromo-6-methylbenzene-1,3-diamine, a substituted aromatic diamine, represents a versatile and highly valuable scaffold for the synthesis of a diverse array of heterocyclic compounds. Its unique arrangement of two nucleophilic amino groups and a synthetically tractable bromine atom on a methylated benzene ring offers a trifecta of reactive sites. This application note provides an in-depth exploration of the synthetic utility of 4-Bromo-6-methylbenzene-1,3-diamine, with a particular focus on its application in the synthesis of precursors for kinase inhibitors, a critical class of therapeutic agents.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

| Property | Value | Reference |

| CAS Number | 141922-21-6 | [1] |

| Molecular Formula | C₇H₉BrN₂ | [1] |

| Molecular Weight | 201.07 g/mol | [1] |

| Appearance | Not specified, likely a solid | |

| Purity | ≥98% (typical) | [1] |

| InChI Key | FDDVBSOQTGPIGR-UHFFFAOYSA-N | [1] |

Core Reactivity and Synthetic Potential

The synthetic utility of 4-Bromo-6-methylbenzene-1,3-diamine is dictated by the interplay of its three key functional components: the two amino groups and the bromine atom.

Caption: Synthetic utility of 4-Bromo-6-methylbenzene-1,3-diamine.

The two amino groups, being ortho and para to the methyl group and meta to each other, possess different steric and electronic environments, which can be exploited for regioselective reactions. They are excellent nucleophiles and readily participate in condensation reactions with carbonyl compounds to form a variety of heterocyclic systems. The bromine atom, on the other hand, is a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions.

Application in the Synthesis of a Precursor to Kinase Inhibitors

A significant application of substituted phenylenediamines is in the synthesis of kinase inhibitors, many of which are pivotal in cancer therapy. One such example is the synthesis of 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine, a key intermediate in the synthesis of Imatinib and Nilotinib analogs.[2][3] While the direct synthesis from 4-Bromo-6-methylbenzene-1,3-diamine is not explicitly detailed in the provided literature, a logical and well-precedented synthetic route would involve a Suzuki coupling reaction to introduce the pyridinyl-pyrimidine moiety.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step sequence starting from 4-Bromo-6-methylbenzene-1,3-diamine. The first step is a palladium-catalyzed Suzuki coupling with a suitable boronic acid or ester derivative of 3-(pyrimidin-4-yl)pyridine. The resulting intermediate is then used in subsequent reactions, for example, to form amide derivatives with potential biological activity.[4]

Sources

- 1. 4-Bromo-6-methylbenzene-1,3-diamine | 141922-21-6 [sigmaaldrich.com]

- 2. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

Application Note: 4-Bromo-6-methylbenzene-1,3-diamine in Dye Synthesis

Application Note & Protocol Guide: 4-Bromo-6-methylbenzene-1,3-diamine in Chromophore Synthesis

Executive Summary

4-Bromo-6-methylbenzene-1,3-diamine (CAS: 141922-21-6), often structurally categorized alongside 4-bromo-2,6-diaminotoluene, is a specialized halogenated aromatic diamine.[1][2] It serves as a critical coupling component in the synthesis of high-performance azo dyes and oxidative hair colorants.

Unlike unsubstituted m-phenylenediamines, the incorporation of the bromine atom at the C4 position and a methyl group at C6 introduces unique steric and electronic effects:

-

Bathochromic Shift: The electron-withdrawing nature of bromine, combined with the auxochromic amino groups, typically induces a red-shift (bathochromic) in the absorption maximum (

) of the resulting chromophores, moving shades from oranges to deep reds or violets. -

Substantivity: The halogen substituent enhances the molecular weight and lipophilicity, improving the dye's affinity (substantivity) for hydrophobic fibers like polyester and keratin.

-

Regioselectivity: The substituents block specific reactive sites, directing electrophilic attack to the highly activated C2 position (between the two amino groups), reducing the formation of isomeric by-products.

Chemical Profile & Reactivity

| Property | Specification |

| IUPAC Name | 4-Bromo-6-methylbenzene-1,3-diamine |

| CAS Number | 141922-21-6 |

| Molecular Formula | |

| Molecular Weight | 201.07 g/mol |

| Physical State | Off-white to light brown crystalline powder |

| Solubility | Soluble in DMSO, Ethanol, dilute aqueous acids; slightly soluble in water.[1][2] |

| Role | Nucleophilic Coupler (Electron-Rich Ring) |